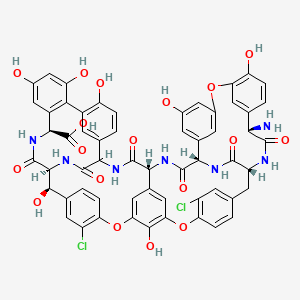

Teicoplanin aglycone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Teicoplanin aglycone is an antibacterial glycopeptide . It is a compound made up of six fatty-acid components attached to a common aglycone . It is used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis .

Synthesis Analysis

This compound is produced by the actinobacterium Actinoplanes teichomyceticus . The synthesis involves the relocation or exchange of domains within the NRPS modules . The free aglycone is subsequently modified by several enzymes to generate the final structure of teicoplanin .

Molecular Structure Analysis

This compound has a chemical formula of C58H45Cl2N7O18 and a molecular weight of 1,198.920 . The molecular structure of this compound has been studied using X-ray diffraction .

Chemical Reactions Analysis

The biosynthesis of Teicoplanin involves a series of complex chemical reactions. These reactions are catalyzed by various enzymes, including glycosyltransferases that transfer UDP- (N-acetyl)-glucosamine onto 3-chloro-β-hydroxytyrosine (3-Cl-βHty) and Hpg of teicoplanin heptapeptide aglycone .

Scientific Research Applications

Chiral Recognition and Separation

Teicoplanin aglycone, a derivative of the macrocyclic antibiotic teicoplanin, plays a significant role in chiral recognition and separation. Berthod et al. (2000) investigated its use in liquid chromatography, specifically its effectiveness in separating enantiomers of amino acids and related compounds. The study highlighted that the aglycone is responsible for the enantioseparation of amino acids, with its chiral stationary phases showing superior resolution compared to those using native teicoplanin (Berthod et al., 2000).

Combinatorial Chemistry

In combinatorial chemistry, this compound serves as a valuable molecular scaffold. Seneci et al. (1996) demonstrated the use of this compound in the solid-phase synthesis of combinatorial libraries. This study underscores the versatility of this compound in facilitating the synthesis and screening of large, complex molecular libraries (Seneci et al., 1996).

Synthetic and Mechanistic Studies in Antibiotic Development

Boger (2001) presented comprehensive synthetic and mechanistic studies on glycopeptide antibiotics, including this compound. This research is vital for understanding the structural intricacies of these antibiotics and for the development of new or improved drugs, especially in the context of increasing bacterial resistance (Boger, 2001).

Antibacterial Activity and Aggregation Studies

Tollas et al. (2012) explored the antibacterial activity of a teicoplanin ψ-aglycone-fullerene conjugate. Their study provides insights into the aggregation behavior of the antibiotic-fullerene conjugate and its efficacy against bacteria resistant to teicoplanin (Tollas et al., 2012).

Gene Cluster Characterization

Sosio et al. (2004) characterized the tcp gene cluster responsible for teicoplanin biosynthesis in Actinoplanes teichomyceticus. Understanding the genetic underpinnings of this compound production is crucial for potential genetic manipulation to enhance antibiotic production or create novel derivatives (Sosio et al., 2004).

Total Synthesis and Structural Analysis

Evans et al. (2001) reported the total synthesis of this compound, a milestone that allows for a deeper understanding of its structural features and potential modifications for enhanced therapeutic use (Evans et al., 2001).

Mechanism of Action

properties

CAS RN |

89139-42-4 |

|---|---|

Molecular Formula |

C58H45Cl2N7O18 |

Molecular Weight |

1198.9 g/mol |

IUPAC Name |

(1S,2R,19R,22R,34S,37R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44-,45?,46+,47-,48+,49+,50-/m1/s1 |

InChI Key |

DKVBOUDTNWVDEP-ZCVCDMNQSA-N |

Isomeric SMILES |

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |

SMILES |

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |

Canonical SMILES |

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Teicoplanin aglycone; TD-A3; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)